7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Generic quinoline-4-carbonyl chlorides lack the precise substitution pattern required for modern kinase-focused library synthesis and radiochemical transformations. 7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-79-6) resolves these limitations: - The 7-Cl handle enables selective Pd-catalyzed cross-coupling, while the 8-Me group sterically shields the reactive acyl chloride, enhancing hydrolytic stability during automated parallel synthesis. - The 2-(pyridin-2-yl) moiety serves as an intrinsic directing group for C(sp³)-H activation at C8 and chelates transition metals, enabling late-stage diversification. - Supplied as a stable hydrochloride salt; ≥95% purity ensures reliable amidation yields exceeding 85% for robust SAR campaigns.

Molecular Formula C16H11Cl3N2O
Molecular Weight 353.6 g/mol
CAS No. 1332530-79-6
Cat. No. B1426674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
CAS1332530-79-6
Molecular FormulaC16H11Cl3N2O
Molecular Weight353.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=N3)Cl.Cl
InChIInChI=1S/C16H10Cl2N2O.ClH/c1-9-12(17)6-5-10-11(16(18)21)8-14(20-15(9)10)13-4-2-3-7-19-13;/h2-8H,1H3;1H
InChIKeyZAUSFNYVKROGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride – Core Scaffold


7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-79-6) is a highly functionalized quinoline-4-carbonyl chloride building block designed for the construction of bioactive heterocyclic libraries. The molecule incorporates a 7-chloro substituent, an 8-methyl group, and a 2-(pyridin-2-yl) moiety on the quinoline nucleus, while the 4-position bears a reactive carbonyl chloride handle that enables rapid amide, ester, or thioester diversification . This substitution pattern is strategically chosen to exploit privileged quinoline medicinal chemistry; the pyridin-2-yl group can participate in metal coordination and hydrogen-bonding, while the chlorine atom serves as a synthetic handle for downstream cross-coupling reactions [1]. The compound is supplied as a solid hydrochloride salt, which enhances its stability during storage and handling compared to the free acyl chloride.

Reactive acyl chloride for amide/ester diversification
7-Chloro handle for cross-coupling reactions
2-Pyridin-2-yl moiety for metal coordination
Hydrochloride salt form for storage stability

Why 7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride Is Irreplaceable


Generic quinoline-4-carbonyl chlorides lack the precise steric and electronic tuning required for many structure-activity relationship (SAR) programs. The 7-chloro-8-methyl-2-(pyridin-2-yl) arrangement is not arbitrary: the electron-withdrawing 7-chloro group polarizes the quinoline ring, increasing the electrophilicity of the 4-carbonyl chloride (Hammett σₘₑₜₐ for Cl = 0.37 vs. H = 0.00), which directly impacts acylation rates and chemoselectivity [1]. Simultaneously, the 8-methyl group introduces steric hindrance that can shield the reactive center from unwanted hydrolysis, a feature absent in the 8-H analog. The 2-pyridin-2-yl moiety further chelates transition metals, making this compound a preferred precursor for catalytic transformations and kinase inhibitor scaffolds. Substituting even one of these functional groups produces a building block with measurably different reactivity and downstream biological fingerprint.

7-Unsubstituted analogs may show reduced electrophilicity, altering acylation kinetics
8-H analogs lack steric shielding, increasing hydrolysis risk in solution-phase synthesis
2-Pyridin-4-yl regioisomer cannot form the chelate needed for C-H activation diversification

7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride: Comparative Data


Patented Route for High-Purity Core Intermediate

The synthetic route to the quinoline scaffold of the target compound has been optimized in patent CN111377859A, which delivers 7-chloro-8-methylquinoline in ~98% purity and approximately 2.2 g yield from a 30 g scale reaction using 2-methyl-3-chloroaniline, acrolein, and iodine in n-heptanol at 145–160 °C [1]. In contrast, traditional Skraup/Doebner-Miller protocols for 8-methylquinoline typically reach only 85–92% purity before chromatographic purification and generate substantial acid waste. The higher purity of the patented intermediate reduces the carry-over of impurities into the final 4-carbonyl chloride hydrochloride, minimizing side-reactions during library synthesis.

Synthetic intermediate purity
Class-level inference
Purity ~98% (yield ~2.2 g from 30 g scale)
Supports cleaner intermediate procurement
Patented process; bench-scale data
Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Enhanced Acyl Chloride Electrophilicity via 7-Chloro Substitution

The Hammett substituent constant for a meta-chloro group on an aromatic ring is σₘ = 0.37, compared to σₘ = 0.00 for hydrogen [1]. On the quinoline ring, the 7-position exerts a substantial electronic influence on the 4-carbonyl chloride through the conjugated π-system. This increased electrophilicity accelerates acylation reactions with amines and alcohols, as evidenced by kinetic studies on substituted benzoyl chlorides where a Δσ of 0.37 corresponds to a roughly 2.5-fold rate enhancement [2]. While direct kinetic data for the quinoline series are limited, the electron-deficient nature of the 7-chloro compound is a well-established class-level inference that rationalizes its preferred use when faster, higher-yielding amide bond formations are required.

Electrophilicity enhancement
Class-level inference
σm (7-Cl) = 0.37; estimated ~2.5× rate increase
May support faster acylation kinetics
Extrapolated from benzoyl chloride kinetics
Physical Organic Chemistry Structure-Reactivity Relationships Fragment-Based Design

8-Methyl Steric Shield Enhances Hydrolytic Stability

The 8-methyl group on the quinoline ring creates steric hindrance around the 4-carbonyl chloride moiety. This ortho-substitution effect has been quantified in related benzoyl chloride systems, where a single ortho-methyl group reduces the hydrolysis rate by a factor of 3–5 relative to the unsubstituted analog [1]. For 8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-73-0, the direct 7-unsubstituted comparator), vendors report a recommended storage temperature of 2–8°C under argon , whereas the 7-chloro-8-methyl compound benefits from both electronic stabilization (electron withdrawal) and steric protection, extending its practical shelf-life in solution-phase chemistry.

Hydrolytic stability
Cross-study comparable
Estimated 3–5× slower hydrolysis vs 8-H analog
May reduce hydrolysis-related material loss
Based on ortho-methyl benzoyl chloride models
Stability Studies Pre-formulation Building Block Storage

2-Pyridin-2-yl Chelation Enables Late-Stage Diversification

The 2-pyridin-2-yl substituent can act as a bidentate directing group in transition-metal-catalyzed C─H functionalization reactions. In rhodium(III)-catalyzed C(sp³)–H aminocarbonylation of 8-methylquinolines, the presence of a 2-pyridyl group increased the yield to 85–92%, whereas 4-pyridyl isomers gave only 40–55% yield under identical conditions [1]. This difference arises because the pyridin-2-yl nitrogen and the quinoline N1 form a five-membered chelate with the metal center, a geometry that is sterically impossible for the pyridin-4-yl regioisomer. Consequently, the 2-pyridin-2-yl compound enables post-synthetic diversification that the 2-pyridin-4-yl analog (CAS 1203153-12-1) cannot support.

C–H functionalization yield
Cross-study comparable
Expected 85–92% yield for 2-pyridin-2-yl isomer vs 40–55% for 2-pyridin-4-yl
Supports late-stage diversification workflows
Rh(III)-catalyzed aminocarbonylation conditions
C─H Activation Chelation-Assisted Catalysis Quinoline Derivatization

7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride: Applications


Kinase-Focused Fragment Library Synthesis

The 2-pyridin-2-yl motif mimics the ATP hinge-binding region of kinase inhibitors. When coupled with the 7-chloro handle for Pd-mediated cross-coupling and the 4-acyl chloride for rapid amide formation, this building block enables the construction of focused kinase libraries. The electron-withdrawing 7-chloro group increases the electrophilicity of the carbonyl chloride, leading to higher amidation yields, while the 8-methyl group provides steric protection during automated parallel synthesis [1].

Late-Stage C─H Functionalization for SAR Exploration

The 2-pyridin-2-yl group serves as an intrinsic directing group for Rh(III)- or Pd(II)-catalyzed C(sp³)–H activation at the 8-methyl position. Researchers can install diverse amide, alkyl, or aryl substituents at this position without needing pre-functionalized starting materials, a capability that the pyridin-4-yl isomer cannot provide [2]. This enables efficient exploration of the C8 vector in SAR studies.

Development of 7-Substituted Quinoline PET Tracers

The 7-chloro substituent is a prime site for ¹⁸F/¹¹C isotopic labeling via halogen exchange or metal-mediated fluorination. The enhanced hydrolytic stability conferred by the 8-methyl group ensures that the 4-carbonyl chloride remains intact during radiochemical transformations, making this compound a reliable precursor for the synthesis of quinoline-based positron emission tomography (PET) tracers [3].

Antimalarial Pharmacophore Optimization

Quinoline-4-carboxamides bearing a 7-chloro-8-methyl substitution pattern have been shown to modulate antimalarial activity by enhancing heme binding and inhibiting hemozoin formation. The 2-pyridin-2-yl group improves solubility and pharmacokinetics. The carbonyl chloride intermediate allows rapid generation of amide libraries for lead optimization against chloroquine-resistant P. falciparum strains [4].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
Reactive 4-carbonyl chloride and 7-chloro handle
Amide coupling yield and cross-coupling scope
Late-stage C–H diversification for SAR
2-Pyridin-2-yl directing group
C(sp3)–H functionalization yield and substrate scope
Quinoline PET tracer precursor research
7-Chloro leaving group, 8-methyl steric protection
Radiochemical incorporation yield and precursor stability
Antimalarial pharmacophore studies
7-Chloro-8-methyl substitution pattern for heme-binding modulation
In vitro activity in drug-resistant P. falciparum models
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